SLLN-15

説明

SLLN-15 is an orally active seleno-purine molecule that selectively induces cytoprotective autophagy in triple-negative breast cancer (TNBC) cells by inhibiting the AKT-mTOR signaling pathway . Preclinical studies demonstrate its potent anti-proliferative and anti-metastatic effects in TNBC models. At 30 mg/kg, this compound reduced lung metastasis in mice bearing MDA-MB-231 and 4T1 TNBC tumors by suppressing AKT phosphorylation and downregulating Aurora kinase A (AURKA; 91% inhibition) and Janus kinase 2 (JAK2; 85% inhibition) . Unlike rapamycin, a classical mTOR inhibitor, this compound uniquely activates autophagic flux while maintaining selectivity for cancer cells, sparing normal tissues .

特性

分子式 |

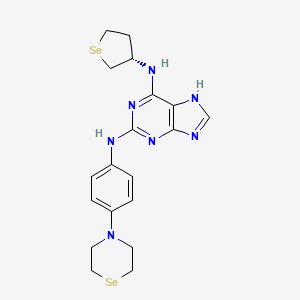

C19H23N7Se2 |

|---|---|

分子量 |

507.36 |

IUPAC名 |

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine |

InChI |

InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1 |

InChIキー |

KUGJLOYHZKIOSI-AWEZNQCLSA-N |

SMILES |

C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SLLN15; SLLN 15; SLLN-15 |

製品の起源 |

United States |

準備方法

The synthesis of SLLN-15 involves the use of seleno-purine derivatives. The synthetic route typically includes the coupling of seleno-purines with high-throughput biochemical enzymatic assays to identify potent pharmacological enhancers of autophagy . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving seleno-purine intermediates .

化学反応の分析

SLLN-15 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

SLLN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a research tool to study autophagy and its regulation.

Biology: The compound is used to investigate the biological pathways involved in autophagy and its impact on cell viability and proliferation.

Medicine: this compound has shown significant potential as an anticancer agent, especially in the treatment of TNBC.

Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents and diagnostic tools.

作用機序

SLLN-15 exerts its effects by inducing autophagy and autophagic flux in TNBC cells. The compound selectively inhibits the AKT-MTOR signaling pathway, which is crucial for cell growth and survival . By blocking this pathway, this compound promotes the degradation of cellular components through autophagy, leading to reduced cell viability and proliferation . Additionally, this compound decreases the expression of aurora kinase A (AURKA), further contributing to its anticancer effects .

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action

| Compound | Primary Target | Autophagy Modulation | Key Pathways Affected |

|---|---|---|---|

| SLLN-15 | AKT-mTOR | Inducer | AKT-mTORC1, AURKA, JAK2 |

| LYN-1604 | ULK1 | Inducer | ULK1-AMPK-mTOR |

| Flubendazole | Microtubules | Inducer | Unclear; possible ROS-mediated |

| Pyogenic Acid A | LC3B/p62 | Inducer | LC3B I/II accumulation, p62 |

This compound distinguishes itself through dual inhibition of AKT-mTOR and downstream kinases (AURKA/JAK2), resulting in sustained cytostatic autophagy. In contrast, LYN-1604 directly activates ULK1 to bypass mTOR regulation , while Pyogenic Acid A (PA) promotes LC3B conversion and p62 accumulation to sensitize cells to anoikis . Flubendazole’s mechanism remains less defined but may involve microtubule disruption and reactive oxygen species (ROS) .

Efficacy in TNBC Models

| Compound | In Vitro IC₅₀ (TNBC Cells) | In Vivo Metastasis Suppression | Oral Bioavailability |

|---|---|---|---|

| This compound | 1.2–2.5 µM (MDA-MB-231) | 70–80% reduction in lung metastasis | Yes |

| LYN-1604 | 0.8–1.5 µM (MDA-MB-468) | 50–60% reduction | No (IV administration) |

| Flubendazole | 3.0–5.0 µM (4T1) | 40–50% reduction | Limited |

| Pyogenic Acid A | 4.5–6.0 µM (4T1) | 60–70% reduction | No |

This compound exhibits superior oral bioavailability and dose-dependent efficacy compared to other autophagy modulators. At 30 mg/kg, it achieved near-complete suppression of TNBC lung metastasis in mice, outperforming LYN-1604 and PA .

Selectivity and Toxicity

This compound shows minimal off-target effects in normal cells due to its selective inhibition of AKT-mTOR in TNBC cells . In contrast, Flubendazole’s broad microtubule-targeting activity causes significant gastrointestinal toxicity in preclinical models , while PA’s natural origin limits its potency and specificity .

Research Findings and Clinical Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。